molecular formula C14H13Cl2FN4O B2458226 2-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine CAS No. 2380088-95-7

2-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine

Cat. No.: B2458226
CAS No.: 2380088-95-7
M. Wt: 343.18
InChI Key: CPGZNSDXACHEDG-UHFFFAOYSA-N
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Description

2-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chlorine atoms, a piperidine ring, and a fluoropyrimidine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Chlorination of the Pyridine Ring:

    Coupling Reactions: The piperidine and pyridine intermediates are coupled using suitable reagents and catalysts to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[1-(3,5-Dichloropyridin-2-yl)piperidin-4-yl]oxy}-5-fluoropyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[1-(3,5-dichloropyridin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2FN4O/c15-9-5-12(16)13(18-6-9)21-3-1-11(2-4-21)22-14-19-7-10(17)8-20-14/h5-8,11H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGZNSDXACHEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)F)C3=C(C=C(C=N3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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